N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide
Overview
Description
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide is a useful research compound. Its molecular formula is C11H11FN4O2S and its molecular weight is 282.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(4-fluorophenyl)-6-hydrazinopyridine-3-sulfonamide primarily targets the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that are used for plant protection. They play a crucial role in the electron transport chain, which is a component of cellular respiration in the mitochondria .
Mode of Action
The compound interacts with its target, the SDHIs, by inhibiting their activity . This inhibition disrupts the electron transport chain, leading to a decrease in energy production in the form of ATP. This results in the death of the fungi, thereby protecting the plants from fungal diseases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain . By inhibiting the SDHIs, the compound disrupts this pathway, leading to a decrease in ATP production. This lack of energy leads to the death of the fungi .
Pharmacokinetics
Similar compounds have been found to have excellent inhibition activity on phytopathogenic fungi . They also have very low toxicity to plant growth and mammalian cells , suggesting that they may have good bioavailability and low toxicity.
Result of Action
The result of the action of this compound is the death of the fungi. This is due to the disruption of the electron transport chain, which leads to a decrease in ATP production . This lack of energy leads to the death of the fungi, thereby protecting the plants from fungal diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy may be affected by the presence of other organisms, the pH of the environment, and the temperature . Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-hydrazinylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAVUVNBUABCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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